molecular formula C12H19NO2 B6360714 1-Cyano-cyclohexanecarboxylic acid tert-butyl ester CAS No. 2097068-48-7

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester

Cat. No.: B6360714
CAS No.: 2097068-48-7
M. Wt: 209.28 g/mol
InChI Key: PSDUFPVOWFMLBF-UHFFFAOYSA-N
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Description

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester is an organic compound with the molecular formula C12H19NO2. It is a colorless liquid with a molecular weight of 209.29 g/mol . This compound is used in various chemical synthesis processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester can be synthesized through the esterification of 1-cyano-cyclohexanecarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyano-cyclohexanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The tert-butyl ester group provides steric hindrance, influencing the compound’s stability and reactivity compared to other esters .

Properties

IUPAC Name

tert-butyl 1-cyanocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)12(9-13)7-5-4-6-8-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDUFPVOWFMLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182135
Record name Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097068-48-7
Record name Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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